molecular formula C17H15N7O2 B2383699 ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 304684-84-2

ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No. B2383699
CAS RN: 304684-84-2
M. Wt: 349.354
InChI Key: BLHPTMRXNXMMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are heterocyclic systems that can be considered as purine analogs and are known for their promising pharmacological properties . Certain substituted pyrazolo[3,4-d]pyrimidines are known to exhibit anti-inflammatory, antimicrobial, antiviral, antiallergic, antihypertensive, antitumor, and antileukemia activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide . This leads to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones . An analogous reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile involves a cascade process that leads to N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .


Chemical Reactions Analysis

The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones . An analogous reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile involves a cascade process that leads to N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .

Scientific Research Applications

Antitumor Activity

The tested compound demonstrates marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM . Its potential as an anticancer agent warrants further investigation.

EGFR-TK Inhibition

In the context of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibition, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized. These compounds exhibit promising activity against EGFR-TK, which is relevant in cancer therapy .

Spiro Heterocycles

The compound participates in cyclocondensation reactions, leading to the formation of spiro heterocycles. For instance:

Pharmacological Properties

Certain substituted pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological activities:

Structure-Activity Relationships

Exploring the structure-activity relationships of related pyrazolo[3,4-d]pyrimidine derivatives can provide valuable insights for drug design and optimization .

Future Directions

The future directions for research into pyrazolo[3,4-d]pyrimidines could involve further optimization as anticancer agents . Given their promising pharmacological properties, there is potential for the development of new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment .

properties

IUPAC Name

ethyl 5-amino-1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-2-26-17(25)12-8-22-24(14(12)18)16-13-9-21-23(15(13)19-10-20-16)11-6-4-3-5-7-11/h3-10H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHPTMRXNXMMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.